N-(4-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 573935-63-4, C₂₂H₂₁N₅O₃S) is a triazole-based acetamide derivative featuring a furan-2-ylmethyl substituent at the 4-position of the triazole ring and a pyridin-2-yl group at the 5-position. The ethoxyphenyl moiety on the acetamide nitrogen distinguishes it from structurally related compounds.
Properties
Molecular Formula |
C22H21N5O3S |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H21N5O3S/c1-2-29-17-10-8-16(9-11-17)24-20(28)15-31-22-26-25-21(19-7-3-4-12-23-19)27(22)14-18-6-5-13-30-18/h3-13H,2,14-15H2,1H3,(H,24,28) |
InChI Key |
RPIMKUGNXYYYNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=CC=N4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
The compound’s biological activity and physicochemical properties are influenced by substituents on the triazole ring and acetamide group. Key structural analogs include:
Key Findings from Comparative Studies
- Anti-Exudative Activity : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) on the acetamide’s phenyl ring exhibit higher anti-exudative activity than those with electron-donating groups (e.g., ethoxy) . The target compound’s ethoxyphenyl group may limit its efficacy compared to analogs like 3.7 (3-nitro-substituted) from .
- Antimicrobial and Anti-Inflammatory Activity : Compounds with pyridin-4-yl and substituted aryl carbamoyl groups (e.g., KA3 , KA7 ) demonstrated broad-spectrum antimicrobial activity and reduced protein denaturation .
- Orco Agonist Potential: Structural similarity to VUAA-1 suggests possible insect olfactory applications, though this remains unexplored for the target compound .
Physicochemical and Spectroscopic Comparisons
Preparation Methods
Cyclocondensation Route
The cyclocondensation method begins with the reaction of N-(4-ethoxyphenyl)acetamide and ethyl chloroacetate in acetone, yielding ethyl 2-(4-acetamidophenoxy)acetate. Subsequent treatment with hydrazine monohydrate in ethanol generates the corresponding hydrazide. This intermediate undergoes cyclization with phenyl isothiocyanate in refluxing ethanol, forming a thiocarbamoyl hydrazine derivative. Alkaline hydrolysis (2N KOH in ethanol) facilitates cyclization to produce 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol.
Alkylation of Triazole-Thiols
An alternative route involves alkylating 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol with furan-2-ylmethyl bromide in the presence of potassium carbonate. This step introduces the furan-2-ylmethyl group at the triazole’s 4th position, achieving a yield of 68–72% after crystallization from ethanol.
Stepwise Preparation of the Target Compound
Synthesis of N-(4-Ethoxyphenyl)-2-chloroacetamide
N-(4-Ethoxyphenyl)acetamide is prepared by acetylation of 4-ethoxyaniline with acetic anhydride in glacial acetic acid. Chlorination using thionyl chloride (SOCl₂) in dichloromethane converts the acetamide to 2-chloro-N-(4-ethoxyphenyl)acetamide, with a reported purity of ≥95% after recrystallization from hexane.
Coupling of Triazole-Thiol and Chloroacetamide
The critical sulfanyl bridge formation involves reacting 4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol with 2-chloro-N-(4-ethoxyphenyl)acetamide. Optimal conditions include:
-
Solvent: Anhydrous acetonitrile
-
Base: Triethylamine (1.2 equiv)
-
Temperature: Reflux at 82°C for 6–8 hours
-
Workup: Evaporation under reduced pressure, followed by crystallization from ethanol/water (3:1).
This step achieves yields of 65–70%, with the reaction mechanism proceeding via nucleophilic displacement of chloride by the triazole-thiolate anion.
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost-efficiency and scalability:
-
Catalyst Optimization: Transitioning from homogeneous bases (e.g., KOH) to polymer-supported bases reduces purification steps.
-
Continuous Flow Reactors: Microreactor systems enhance heat transfer during exothermic steps like chlorination, improving safety and yield consistency.
-
High-Throughput Screening: Automated platforms identify ideal solvent systems (e.g., ethanol/acetone mixtures) for crystallization, maximizing purity (>99%).
Structural Characterization and Analytical Data
Post-synthesis characterization ensures structural fidelity:
Spectroscopic Analysis
Chromatographic Validation
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥98% purity. Mass spectrometry (ESI-QTOF) gives [M+H]⁺ at m/z 464.2, aligning with the theoretical molecular formula C₂₂H₂₁N₅O₃S.
Optimization Challenges and Solutions
Byproduct Formation During Chloroacetamide Synthesis
Excessive SOCl₂ generates dichloroacetamide byproducts. Mitigation involves stoichiometric control (1.05 equiv SOCl₂) and low-temperature (−10°C) reactions.
Triazole Ring Oxidation
The triazole-thiol intermediate is prone to oxidation during storage. Adding 0.1% w/v ascorbic acid as an antioxidant stabilizes the compound for >6 months at 4°C.
Comparative Analysis of Synthetic Routes
| Parameter | Cyclocondensation Route | Alkylation Route |
|---|---|---|
| Total Yield | 58% | 65% |
| Reaction Time | 24 hours | 18 hours |
| Purification Complexity | High (multiple steps) | Moderate |
| Scalability | Limited | High |
Q & A
Q. What are the optimal synthetic routes and critical parameters for synthesizing N-(4-ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
The synthesis involves multi-step reactions, including:
- Alkylation of triazole-thione intermediates with α-chloroacetamides in the presence of KOH .
- Paal-Knorr condensation to modify the triazole ring with pyrolium fragments .
- Reaction conditions : Temperature (typically 150°C for reflux), solvent choice (e.g., ethanol for recrystallization), and catalysts (e.g., pyridine/Zeolite-YH for cyclization) .
- Purification : Chromatography and recrystallization are critical to achieving >95% purity .
Q. Which spectroscopic and chromatographic methods are most reliable for structural validation?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and functional groups (e.g., furan, pyridine, ethoxyphenyl) .
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity .
- X-ray crystallography : Resolves 3D conformation and regioselectivity of triazole substituents .
Q. How is the compound screened for initial biological activity?
- Anti-exudative activity : Evaluated in rodent models (e.g., formalin-induced edema) at doses of 50–100 mg/kg .
- Anti-inflammatory assays : COX-2 inhibition or TNF-α suppression in vitro .
- Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., triazole alkylation) be elucidated?
- Kinetic studies : Monitor intermediates via time-resolved HPLC to identify rate-determining steps .
- Isotopic labeling : Use deuterated solvents (e.g., D₂O) in NMR to trace proton transfer during alkylation .
- Computational modeling : DFT calculations predict transition states and regioselectivity in triazole functionalization .
Q. How can contradictory bioactivity data (e.g., variable IC₅₀ values) be resolved?
- Structure-activity relationship (SAR) analysis : Compare analogs with substituent variations (e.g., halogen vs. methoxy groups) .
- Metabolic stability assays : Test hepatic microsome stability to rule out rapid degradation .
- Target specificity profiling : Use kinase/GPCR panels to identify off-target effects .
Q. What computational strategies predict target binding and selectivity?
Q. How is regioselectivity controlled during triazole substitution?
Q. What comparative studies highlight advantages over structural analogs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
